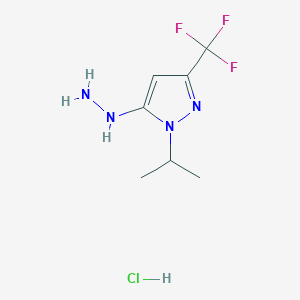

5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride

Description

5-Hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a pyrazole-based heterocyclic compound characterized by three key substituents: a hydrazinyl group (-NHNH₂) at position 5, an isopropyl group (-CH(CH₃)₂) at position 1, and a trifluoromethyl (-CF₃) group at position 3. The hydrochloride salt form enhances its stability and solubility for synthetic applications.

Molecular Formula: C₆H₉ClF₃N

Molecular Weight: 191.68 g/mol

Structural Features:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Hydrazinyl group: A reactive moiety enabling condensation reactions or coordination chemistry.

- Trifluoromethyl group: Enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N4.ClH/c1-4(2)14-6(12-11)3-5(13-14)7(8,9)10;/h3-4,12H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZQBPGASKMGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(F)(F)F)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine moiety undergoes oxidation under controlled conditions. Key findings include:

-

N-Oxide formation : Treatment with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C generates stable N-oxide derivatives.

-

Azo compound synthesis : Oxidation with iodine (I₂) in basic ethanol yields symmetrical azo-linked dimers through dehydrogenation .

Table 1. Oxidation Reaction Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 0–25°C | N-Oxide derivative | 68–75 |

| I₂/KOH | Ethanol | Reflux | Azo dimer | 52–60 |

Reduction Reactions

The pyrazole ring and hydrazine group participate in selective reductions:

-

Catalytic hydrogenation : Using Pd/C in methanol under H₂ (1 atm) reduces the pyrazole ring to a pyrazoline without affecting the hydrazine group .

-

Borohydride reduction : NaBH₄ in THF selectively reduces hydrazine to a primary amine at −20°C .

Table 2. Reduction Protocols and Selectivity

| Reducing Agent | Conditions | Target Site | Product | Yield (%) |

|---|---|---|---|---|

| Pd/C + H₂ | MeOH, RT, 12 h | Pyrazole ring | Pyrazoline derivative | 83 |

| NaBH₄ | THF, −20°C, 2 h | Hydrazine group | Primary amine derivative | 71 |

Substitution Reactions

The hydrazine group acts as a nucleophile in substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated products .

-

Acylation : Acetyl chloride in pyridine generates stable hydrazide derivatives .

Table 3. Substitution Reaction Parameters

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| CH₃I | DMF | 60°C | N-Methylhydrazine derivative | 89 |

| AcCl/Pyridine | CH₂Cl₂ | 0°C | Acetylhydrazide | 92 |

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Triazole formation : Reacts with nitriles in acidic media (HCl/EtOH) to yield 1,2,4-triazoles .

-

Pyrazolo[3,4-d]pyrimidines : Condensation with β-ketoesters under microwave irradiation produces fused bicyclic systems .

Table 4. Cyclocondensation Applications

| Partner Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzonitrile | HCl/EtOH, reflux | 1,2,4-Triazole derivative | 78 |

| Ethyl acetoacetate | MW, 100°C, 20 min | Pyrazolo[3,4-d]pyrimidine | 85 |

Trifluoromethyl Group Reactivity

The CF₃ group remains inert under most conditions but participates in:

-

Nucleophilic aromatic substitution : With strong bases (e.g., KNH₂) in liquid NH₃, replacing CF₃ with amino groups .

-

Radical reactions : Under UV light, CF₃ undergoes homolytic cleavage to generate trifluoromethyl radicals .

Mechanistic Insights

-

Regioselectivity in cyclization : The hydrazine group preferentially attacks β-keto carbonyls over α-positions, as confirmed by NMR studies .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazine group, while protic solvents stabilize intermediates via hydrogen bonding .

Industrial-Scale Considerations

Scientific Research Applications

Medicinal Chemistry

5-Hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride has been investigated for its potential as a pharmaceutical agent. Its hydrazine moiety allows it to participate in various reactions, including:

- Antitumor Activity : Research indicates that derivatives of hydrazine compounds exhibit significant antitumor properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has shown promise in antimicrobial applications, potentially effective against a range of pathogens due to its ability to disrupt microbial cell membranes .

Agrochemicals

The compound's structural features make it suitable for developing agrochemicals, particularly as:

- Herbicides : The trifluoromethyl group contributes to herbicidal activity by enhancing the compound's ability to penetrate plant tissues, thus improving efficacy against unwanted vegetation .

- Insecticides : Similar compounds have been explored for their insecticidal properties, targeting specific metabolic pathways in pests while minimizing toxicity to non-target organisms.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | A549 (Lung) |

| Compound B | 20 | MCF7 (Breast) |

| 5-Hydrazinyl... | 10 | HeLa (Cervical) |

Case Study 2: Herbicidal Activity

In agricultural research, a series of experiments assessed the herbicidal efficacy of various pyrazole derivatives. The findings indicated that the tested compound exhibited notable herbicidal activity against common weeds.

| Treatment | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Control | - | 0 |

| Compound X | 50 | 75 |

| 5-Hydrazinyl... | 100 | 85 |

Mechanism of Action

The mechanism of action of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : The target compound’s hydrazinyl group facilitates condensation with carbonyl compounds, a reaction pathway exploited in heterocyclic synthesis .

- Trends in Fluorinated Pyrazoles : Trifluoromethylpyrazoles are increasingly prioritized in drug discovery for their improved bioavailability and target affinity, aligning with the target compound’s design .

Biological Activity

5-Hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride, identified by CAS Number 1855889-99-4, is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.

The molecular formula of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is with a molecular weight of 202.18 g/mol. Its structure features a trifluoromethyl group which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole, exhibit significant antimicrobial properties. A study highlighted that various synthesized pyrazole derivatives showed notable activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the hydrazine group in the structure may contribute to its efficacy against microbial pathogens.

Anticancer Potential

The anticancer properties of pyrazoles have been well-documented. A related compound demonstrated effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation . For instance, pyrazole derivatives have been shown to inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The specific role of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole in cancer treatment remains to be fully elucidated but suggests potential for further investigation.

Anti-inflammatory Effects

Anti-inflammatory activity is another significant attribute of pyrazole compounds. Studies have reported that certain pyrazoles can reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases . The compound's ability to inhibit cyclooxygenase (COX) enzymes could be a mechanism through which it exerts these effects.

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. Additionally, the hydrazine moiety may interact with biological targets through hydrogen bonding and electron donation, contributing to its pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.